molecular formula C14H15FN4O3 B2788199 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034318-78-8

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2788199
CAS RN: 2034318-78-8
M. Wt: 306.297
InChI Key: SVDPUYGMPQXVGB-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone, also known as EFPI, is a chemical compound that has been synthesized for scientific research purposes. EFPI belongs to the class of pyrrolidine derivatives and isoxazole derivatives. It has shown potential in various scientific applications, including drug discovery, molecular biology, and biochemistry.

Scientific Research Applications

Antifungal Agent: Voriconazole Synthesis

Voriconazole is a commercially marketed pharmaceutical active substance used for treating fungal infections. It exhibits excellent antifungal activity against a wide range of yeasts and filamentous fungi. Specifically, voriconazole is effective against invasive infections caused by Aspergillus and other life-threatening fungal species . The synthesis of voriconazole involves 6-Ethyl-5-fluoropyrimidin-4-ol as a crucial intermediate. Notably, an improved method using formamide (instead of formamidine acetate) has been developed for its preparation, simplifying the synthetic route and reducing material costs .

Proteomics Research Applications

6-Ethyl-5-fluoropyrimidin-4-ol is available for industrial production and is used in proteomics research applications. Researchers utilize it as a specialty compound for specific studies in this field .

Formamide Cyclization Reaction

The synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol involves a novel cyclization reaction using formamide. This method provides an effective and straightforward route to obtain the compound, bypassing the need for formamidine acetate and heavy metals catalysis .

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3/c1-2-10-12(15)13(17-8-16-10)21-9-4-6-19(7-9)14(20)11-3-5-18-22-11/h3,5,8-9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDPUYGMPQXVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

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